molecular formula C22H14S B14160534 2-(Tetraphen-7-yl)thiophene CAS No. 3865-89-2

2-(Tetraphen-7-yl)thiophene

Cat. No.: B14160534
CAS No.: 3865-89-2
M. Wt: 310.4 g/mol
InChI Key: NXIULGSJEKCCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetraphen-7-yl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a tetraphenyl group at the 7th position. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(Tetraphen-7-yl)thiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yield and purity. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is one such method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Tetraphen-7-yl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Tetraphen-7-yl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetraphen-7-yl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Uniqueness: 2-(Tetraphen-7-yl)thiophene is unique due to the presence of the tetraphenyl group, which can enhance its electronic properties and stability. This makes it particularly valuable in applications such as organic electronics and materials science .

Properties

CAS No.

3865-89-2

Molecular Formula

C22H14S

Molecular Weight

310.4 g/mol

IUPAC Name

2-benzo[a]anthracen-7-ylthiophene

InChI

InChI=1S/C22H14S/c1-3-8-17-15(6-1)11-12-19-20(17)14-16-7-2-4-9-18(16)22(19)21-10-5-13-23-21/h1-14H

InChI Key

NXIULGSJEKCCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.